Dalbavancin-d6
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Overview
Description
Dalbavancin-d6 is a synthetic lipoglycopeptide antibiotic, a deuterated form of dalbavancin, which is used to treat infections caused by Gram-positive bacteria. It is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The deuterated form, this compound, is used in pharmacokinetic studies to understand the drug’s behavior in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dalbavancin-d6 is synthesized through a multi-step process that involves the incorporation of deuterium atoms into the dalbavancin molecule. The synthesis typically starts with the natural product glycopeptide, which undergoes amidation of the peptide-carboxy group of amino acid 7 with 3-(dimethylamino)-1-propylamine . The deuterium atoms are introduced through specific reactions that replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-pressure liquid chromatography (HPLC) for purification and mass spectrometry for characterization .
Chemical Reactions Analysis
Types of Reactions
Dalbavancin-d6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are used for further studies and applications .
Scientific Research Applications
Dalbavancin-d6 has a wide range of scientific research applications, including:
Chemistry: Used in studies to understand the chemical properties and reactivity of lipoglycopeptides.
Biology: Used to study the interaction of antibiotics with bacterial cells and the mechanisms of resistance.
Medicine: Used in pharmacokinetic studies to understand the distribution, metabolism, and excretion of dalbavancin in the body.
Industry: Used in the development of new antibiotics and in quality control processes.
Mechanism of Action
Dalbavancin-d6 exerts its effects by inhibiting cell wall synthesis in Gram-positive bacteria. It binds to the C-terminal D-alanyl-D-alanine of the pentapeptide-glycosyl cell wall intermediate, preventing the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity . This leads to cell lysis and death. The molecular targets include penicillin-binding proteins and other enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
Dalbavancin-d6 is compared with other similar compounds such as:
Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action but shorter half-life.
Teicoplanin: Similar to vancomycin but with a longer half-life and different pharmacokinetic properties.
Oritavancin: A lipoglycopeptide with a broader spectrum of activity and longer half-life compared to dalbavancin.
This compound is unique due to its deuterated form, which provides advantages in pharmacokinetic studies by allowing for more precise tracking and analysis of the drug’s behavior in the body .
Properties
Molecular Formula |
C88H100Cl2N10O28 |
---|---|
Molecular Weight |
1822.7 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,34S,37R,40R,52S)-52-[3-[bis(trideuteriomethyl)amino]propylcarbamoyl]-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid |
InChI |
InChI=1S/C88H100Cl2N10O28/c1-38(2)13-10-8-6-7-9-11-14-61(106)94-70-73(109)75(111)78(86(120)121)128-87(70)127-77-58-31-43-32-59(77)124-55-24-19-42(29-50(55)89)71(107)69-85(119)98-67(80(114)92-25-12-26-100(4)5)48-33-44(102)34-57(125-88-76(112)74(110)72(108)60(37-101)126-88)62(48)47-28-40(17-22-52(47)103)65(82(116)99-69)95-83(117)66(43)96-84(118)68-49-35-46(36-54(105)63(49)90)123-56-30-41(18-23-53(56)104)64(91-3)81(115)93-51(79(113)97-68)27-39-15-20-45(122-58)21-16-39/h15-24,28-36,38,51,60,64-76,78,87-88,91,101-105,107-112H,6-14,25-27,37H2,1-5H3,(H,92,114)(H,93,115)(H,94,106)(H,95,117)(H,96,118)(H,97,113)(H,98,119)(H,99,116)(H,120,121)/t51-,60-,64-,65-,66-,67+,68+,69+,70-,71-,72-,73-,74+,75+,76+,78+,87-,88+/m1/s1/i4D3,5D3 |
InChI Key |
KGPGQDLTDHGEGT-ZOUCSSCUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCNC(=O)[C@@H]1C2=C(C(=CC(=C2)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=C(C=CC(=C4)[C@@H]5C(=O)N[C@@H]([C@@H](C6=CC(=C(C=C6)OC7=CC8=CC(=C7O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)C(=O)O)O)O)NC(=O)CCCCCCCCC(C)C)OC2=CC=C(C[C@@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)OC4=C(C=CC(=C4)[C@H](C(=O)N3)NC)O)O)Cl)C(=O)N[C@H]8C(=O)N5)C=C2)Cl)O)C(=O)N1)O)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O |
Origin of Product |
United States |
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